2-Bromo-4,6-dimethoxypyridine
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Overview
Description
2-Bromo-4,6-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds
2-Bromo-4,6-dimethoxypyridine is utilized in the synthesis of various complex compounds. For instance, it plays a role in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, a process involving bromination and electrophilic substitution reactions (Chen Yu-yan, 2004). Additionally, it's involved in the creation of pyridinium ylides, which confirms its role in the development of Meldrum’s Acid Derivatives (N. Kuhn, A. Al-Sheikh, M. Steimann, 2003).
Directive Influence in Nitration Reactions
The compound demonstrates directive influence during nitration reactions of derivatives of pyridine N-oxide. For example, in the nitration of 3-bromo-5-methoxypyridine-N-oxide, the 6-nitro derivative is isolated as the sole reaction product (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).
Application in Bromination Processes
This compound is effective in bromination processes, particularly when an electron-withdrawing group is present. This results in a range of brominated indoles, proving its utility in synthesizing diverse brominated compounds (P. R. K. Mitchell et al., 2012).
High-pressure Reaction Studies
Studies have shown that this compound reacts under high pressure with dimethyl acetylenedicarboxylate to produce adducts. This highlights its reactivity under specific conditions, contributing to high-pressure chemistry research (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).
Antioxidant Property Exploration
The compound is also studied for its potential in synthesizing antioxidants. This compound derivatives are explored for their antioxidant properties, particularly in chain-breaking reactions (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, N. Porter, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,6-dimethoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s success in the SM coupling reaction originates from its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. It is typically stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Properties
IUPAC Name |
2-bromo-4,6-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBSQOJFFKGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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